molecular formula C25H18N2O5 B11691794 4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide

Cat. No.: B11691794
M. Wt: 426.4 g/mol
InChI Key: CPDNSCGGJZBRTA-UHFFFAOYSA-N
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Description

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide is a complex organic compound with a unique structure that includes nitrophenoxy and phenoxyphenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of phenoxybenzene to introduce the nitro group, followed by the formation of the benzamide linkage through amide bond formation reactions. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the phenoxy groups.

Scientific Research Applications

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro and phenoxy groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-aminophenoxy)-N-(4-phenoxyphenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    4-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)benzamide: Contains a methoxy group instead of a nitro group.

Uniqueness

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C25H18N2O5/c28-25(26-19-8-14-23(15-9-19)31-21-4-2-1-3-5-21)18-6-12-22(13-7-18)32-24-16-10-20(11-17-24)27(29)30/h1-17H,(H,26,28)

InChI Key

CPDNSCGGJZBRTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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